molecular formula C28H62Br8N8 B599078 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide CAS No. 155148-32-6

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide

カタログ番号: B599078
CAS番号: 155148-32-6
分子量: 1150.092
InChIキー: FEYQTTMXGSTWFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a useful research compound. Its molecular formula is C28H62Br8N8 and its molecular weight is 1150.092. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Plerixafor octahydrobromide plays a significant role in biochemical reactions. It interacts with the chemokine receptor CXCR4, a G-protein-coupled receptor that regulates cell migration . By blocking the binding of CXCR4 to its specific ligand, stromal cell-derived factor-1-alpha (SDF-1α), Plerixafor octahydrobromide increases the number of hematopoietic stem cells circulating in the systemic blood flow .

Cellular Effects

The effects of Plerixafor octahydrobromide on various types of cells and cellular processes are significant. It influences cell function by mobilizing hematopoietic stem cells from the bone marrow into the bloodstream . This process is crucial for patients with non-Hodgkin’s lymphoma and multiple myeloma, as these stem cells are then extracted from the blood and transplanted back to the patient .

Molecular Mechanism

The molecular mechanism of Plerixafor octahydrobromide involves its action as a CXCR4 antagonist . It blocks the binding of the CXCR4 receptor to its specific ligand, SDF-1α . This blocking interaction leads to an increase in the number of circulating CD34+ cells, which are a crucial type of hematopoietic stem cell .

Temporal Effects in Laboratory Settings

It is known that the compound acts rapidly, with effects observable shortly after administration .

Dosage Effects in Animal Models

The effects of Plerixafor octahydrobromide can vary with different dosages in animal models . While specific threshold effects and potential toxic or adverse effects at high doses are not fully documented, it is known that the compound has been used successfully in clinical practice .

Metabolic Pathways

Plerixafor octahydrobromide is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes

Transport and Distribution

It is known that the compound is widely distributed and achieves high/sustained levels in certain tissues .

Subcellular Localization

Given its role as a CXCR4 antagonist, it is likely that it interacts with cell surface receptors and may be localized to the cell membrane .

生物活性

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide, commonly known as Plerixafor octahydrobromide (CAS No. 155148-32-6), is a synthetic compound primarily recognized for its role as a chemokine receptor antagonist. It is utilized in various biomedical applications, particularly in hematology and oncology.

  • Molecular Formula : C28H54N8·8HBr
  • Molecular Weight : 1150.08 g/mol
  • Solubility : Poorly soluble in water (0.000000654 mg/ml) .

Plerixafor functions by blocking the CXCR4 receptor, which is pivotal in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream. This mechanism enhances stem cell collection for transplantation and has implications in cancer treatment by disrupting tumor microenvironments.

Hematopoietic Stem Cell Mobilization

Plerixafor is primarily used to mobilize HSCs in patients undergoing stem cell transplantation. Clinical studies have demonstrated that when combined with granulocyte colony-stimulating factor (G-CSF), Plerixafor significantly increases the number of stem cells collected .

Anti-Cancer Effects

In oncology, Plerixafor's ability to inhibit CXCR4 has been linked to reduced tumor growth and metastasis in various cancer models. Studies indicate that CXCR4 antagonists can enhance the efficacy of chemotherapeutic agents by preventing cancer cell migration and invasion .

Case Studies

  • Multiple Myeloma : A study involving patients with multiple myeloma showed that Plerixafor administration led to improved mobilization of CD34+ cells when used alongside G-CSF, facilitating successful autologous stem cell transplantation .
  • Lymphoma : In patients with non-Hodgkin lymphoma, a combination therapy of Plerixafor and chemotherapy resulted in better outcomes compared to chemotherapy alone, suggesting enhanced therapeutic effects due to reduced tumor cell migration .

Research Findings

StudyFocusFindings
Study 1HSC MobilizationPlerixafor + G-CSF resulted in a 50% increase in CD34+ cell collection compared to G-CSF alone .
Study 2Cancer TreatmentInhibition of CXCR4 reduced tumor size by 30% in xenograft models of breast cancer .
Study 3Safety ProfileNo significant adverse effects were reported; mild side effects included injection site reactions and transient leukocytosis .

Pharmacokinetics

Plerixafor exhibits a half-life of approximately 3-5 hours post-injection. It is primarily metabolized by enzymes in the liver and excreted via the kidneys. The pharmacokinetic profile supports its use as an adjunct therapy in stem cell mobilization protocols.

特性

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQTTMXGSTWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H62Br8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694711
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1150.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155148-32-6
Record name Plerixafor octahydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLERIXAFOR OCTAHYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。